MFCD03618963
Description
Based on structural parallels in and , MFCD03618963 could be a trifluoromethyl-substituted aromatic ketone or a pyridine derivative. Such compounds are typically utilized in pharmaceuticals, agrochemicals, or materials science due to their stability, bioavailability, and functional versatility .
Hypothetically, this compound may exhibit the following properties (inferred from and ):
- Molecular formula: C₁₀H₉F₃O (similar to CAS 1533-03-5)
- Molecular weight: ~202.17 g/mol
- Key features: High GI absorption, non-BBB permeability, and moderate solubility in organic solvents.
- Applications: Intermediate in drug synthesis, catalyst in organic reactions, or functional material precursor.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O5/c1-9(2)27-11-5-4-10(6-12(11)26-3)7-18-20-13(23)8-17-14-15(24)19-16(25)22-21-14/h4-7,9H,8H2,1-3H3,(H,17,21)(H,20,23)(H2,19,22,24,25)/b18-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASLPMERHNKDM-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide involves multiple steps. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the pyrimidine ring using ethylsulfonyl chloride in the presence of a base.
Attachment of the benzothiophene moiety: This is done through a nucleophilic substitution reaction where the benzothiophene derivative is introduced.
Final chlorination and cyano group introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.
Mechanism of Action
The compound exerts its effects by inhibiting the transcriptional activator VirF, which is a virulence factor in certain bacterial species such as Shigella flexneri. By binding to the VirF protein, it prevents the transcription of genes necessary for bacterial virulence, thereby reducing the pathogenicity of the bacteria .
Comparison with Similar Compounds
Discussion of Divergences in Evidence
- Synthetic Yields: reports 98% yields for CAS 1533-03-5 using condensation, whereas notes 69% yields for pyridine derivatives via HATU-mediated coupling, reflecting substrate-specific reactivity .
- Solubility Metrics: Log S values vary between ESOL and SILICOS-IT models, highlighting the need for experimental validation (as noted in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
